BenchChemオンラインストアへようこそ!

PGD-M-13C3

Stable isotope dilution mass spectrometry Chromatographic co-elution Ion suppression correction

PGD-M-13C3 is a triple 13C-labeled analog of tetranor-PGDM (PGD-M), the major urinary metabolite of prostaglandin D2 (PGD2). With a molecular formula of C₁₃¹³C₃H₂₄O₇ and a molecular weight of 331.34 Da, this compound incorporates three carbon-13 atoms into the metabolite backbone, producing a +3 Da mass shift relative to the endogenous unlabeled analyte.

Molecular Formula C₁₃¹³C₃H₂₄O₇
Molecular Weight 331.34
Cat. No. B1163660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePGD-M-13C3
Synonyms(1R,2R,3S,5S)-2-[(2Z)-4-Carboxy-2-buten-1-yl]-3,5-dihydroxy-γ-oxocyclopentanehexanoic Acid-13C3;  (1R,2R,3S,5S)-2-[(2Z)-4-Carboxy-2-butenyl]-3,5-dihydroxy-_x000B_γ-oxocyclopentanehexanoic Acid-13C3; 
Molecular FormulaC₁₃¹³C₃H₂₄O₇
Molecular Weight331.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PGD-M-13C3: Stable Isotope-Labeled Internal Standard for Urinary Prostaglandin D2 Metabolite Quantification


PGD-M-13C3 is a triple 13C-labeled analog of tetranor-PGDM (PGD-M), the major urinary metabolite of prostaglandin D2 (PGD2). With a molecular formula of C₁₃¹³C₃H₂₄O₇ and a molecular weight of 331.34 Da, this compound incorporates three carbon-13 atoms into the metabolite backbone, producing a +3 Da mass shift relative to the endogenous unlabeled analyte [1]. PGD-M is recognized as the most abundant PGD2 metabolite in human urine and serves as a clinically validated biomarker for assessing endogenous PGD2 biosynthesis in disorders including mastocytosis, aspirin-intolerant asthma, allergic reactions, and inflammatory diseases [2][3]. As a 13C-labeled internal standard, PGD-M-13C3 is designed for stable isotope dilution mass spectrometry (IDMS) workflows using LC-MS/MS or GC-MS platforms [1].

Why Unlabeled PGD-M, Deuterated Analogs, and Alternative PGD2 Metabolites Cannot Substitute for PGD-M-13C3 in Quantitative LC-MS/MS


Stable isotope dilution mass spectrometry (IDMS) is the gold-standard approach for accurate quantification of endogenous PGD-M in complex biological matrices such as urine [1]. The choice of internal standard directly determines assay accuracy, precision, and robustness against matrix effects. Unlabeled tetranor-PGDM cannot serve as an internal standard because it is indistinguishable from the endogenous analyte by mass spectrometry. Deuterated analogs such as tetranor-PGDM-d6, while commercially available and widely used, exhibit a measurable chromatographic retention time shift relative to the unlabeled analyte in reversed-phase LC separations—a phenomenon that impairs their ability to correct for ion suppression/enhancement effects from co-eluting matrix components [2][3]. Furthermore, deuterium labels positioned at carbon centers are susceptible to hydrogen-deuterium back-exchange in protic solvents, potentially compromising quantitative accuracy over time [3]. The legacy [18O4]-labeled PGD-M internal standard was developed for GC/NICIMS platforms and is not optimized for modern high-resolution LC-MS/MS workflows [1]. Alternative PGD2 metabolites such as 2,3-dinor-11β-PGF2α are less abundant (0.6 ± 0.3 vs. 1.5 ± 0.3 ng/mg creatinine for PGD-M in human urine) and reflect different enzymatic pathways, making them inferior surrogate biomarkers [4]. PGD-M-13C3 addresses these limitations through exact chromatographic co-elution, permanent isotopic stability, and compatibility with both GC-MS and LC-MS/MS platforms.

PGD-M-13C3: Quantitative Head-to-Head Differentiation Evidence Against Closest Internal Standard Analogs


Exact Chromatographic Co-Elution of 13C3-PGD-M vs. Retention Time Shift of Deuterated (d6) Internal Standard in Reversed-Phase LC-MS/MS

In reversed-phase LC-MS/MS separations, 13C-labeled internal standards co-elute exactly with their unlabeled analyte counterparts, whereas deuterium (2H)-labeled internal standards consistently elute slightly earlier. This chromatographic separation between deuterated IS and analyte reduces the internal standard's capacity to correct for ion suppression/enhancement effects caused by co-eluting matrix components [1]. Berg et al. (2011) demonstrated this phenomenon in a head-to-head UPLC-MS/MS comparison: 13C-labeled amphetamine and methamphetamine internal standards co-eluted with their analytes across multiple chromatographic conditions, while the corresponding 2H-labeled ISs showed measurable retention time separation [1]. This principle applies directly to the PGD-M system: PGD-M-13C3 is expected to co-elute exactly with endogenous tetranor-PGDM, whereas tetranor-PGDM-d6 (six deuterium atoms at positions 17, 17′, 18, 18′, 19, and 19′) shows a retention time shift in RP-LC, compromising ion suppression correction accuracy [1][2].

Stable isotope dilution mass spectrometry Chromatographic co-elution Ion suppression correction LC-MS/MS bioanalysis

Superior Ion Suppression Correction by 13C3-Labeled vs. Deuterium-Labeled Internal Standard in Biological Matrix LC-MS/MS

Berg et al. (2011) demonstrated that 13C-labeled internal standards provide improved ability to compensate for ion suppression effects compared to 2H-labeled ISs in UPLC-MS/MS analysis of biological samples. In their quantitative comparison, the 13C-labeled ISs maintained accurate quantification across varying matrix conditions, while deuterated ISs showed matrix-dependent bias due to differential ion suppression between the shifted IS peak and the analyte peak [1]. Additionally, deuterium-labeled internal standards may demonstrate unexpected behavior including different recoveries than the analyte during sample preparation, potentially masking assay problems with stability and recovery [2]. For urinary PGD-M quantification—where matrix complexity varies substantially between individual samples due to differences in hydration status, diet, and disease state—the use of a 13C3-labeled IS that exactly mirrors the analyte's chromatographic behavior is expected to yield lower inter-sample variability and improved accuracy at low concentrations near the lower limit of quantification [1][3].

Ion suppression Matrix effect correction Quantitative accuracy LC-MS/MS method validation

Permanent Isotopic Stability of 13C3 Labels vs. Deuterium Back-Exchange Liability at Carbon Centers

Deuterium atoms positioned at carbon centers are susceptible to hydrogen-deuterium (H/D) back-exchange in protic environments, including aqueous mobile phases, biological matrices, and even during storage. Grocholska & Bąchor (2021) systematically reviewed this phenomenon and concluded that 'due to the isotopic effect of deuterium and the lack of isotopologue co-elution, usually they are not considered as good internal standards for LC-MS quantification' [1]. In contrast, 13C labels form covalent C-13C bonds that are chemically indistinguishable from natural C-12C bonds in terms of stability—no exchange occurs under any standard analytical or storage conditions. For tetranor-PGDM-d6, the six deuterium atoms at positions 17, 17′, 18, 18′, 19, and 19′ are positioned on aliphatic carbon chains where H/D exchange rates, while generally slow, may become significant under acidic or basic conditions, elevated temperatures, or prolonged storage in solution [1][2]. The Owen & Keevil testosterone internal standard comparison further demonstrated that deuterium-labeled ISs can show manufacturer- and batch-dependent differences in label integrity, contributing to inter-laboratory variability [2].

Hydrogen-deuterium exchange Isotopic stability Internal standard integrity Long-term storage

PGD-M as a Biomarker: Tetranor-PGDM Is 2.5-Fold More Abundant Than the Alternative Urinary Metabolite 2,3-dinor-11β-PGF2α

Selection of PGD-M (tetranor-PGDM) as the analytical target—and consequently PGD-M-13C3 as the internal standard—is justified by its superior abundance as a urinary PGD2 metabolite. Song et al. (2008) quantified tetranor-PGDM alongside the alternative PGD2 metabolite 2,3-dinor-11β-PGF2α in human urine and found tetranor-PGDM levels of 1.5 ± 0.3 ng/mg creatinine vs. 0.6 ± 0.3 ng/mg creatinine for 2,3-dinor-11β-PGF2α, representing a 2.5-fold higher abundance [1]. Furthermore, tetranor-PGDM was the only endogenous PGD2 metabolite detectable in mouse urine, making it the sole cross-species translational biomarker for PGD2 biosynthesis [1]. The Morrow et al. (1991) GC/NICIMS assay using [18O4]-PGD-M internal standard established normal human urinary PGD-M excretion at 1.08 ± 0.72 ng/mg creatinine (mean ± 2SD, n = 18), with a lower limit of sensitivity of approximately 50 pg and assay precision of ±7% and accuracy of 96% [2]. The Zhang et al. (2011) online SPE-LC-MS/MS method achieved a reportable range of 0.2–40 ng/mL for tetranor-PGDM with intra- and inter-assay precision and accuracy within ±15% CV and bias [3].

PGD2 metabolite abundance Biomarker sensitivity Urinary eicosanoid profiling Clinical diagnostics

Free Acid Form Specificity: PGD-M-13C3 Targets the Physiologically Relevant Open-Ring Metabolite vs. Lactone-Specific Deuterated Internal Standards

PGD-M (tetranor-PGDM) contains a unique lower side chain that readily undergoes reversible cyclization at acidic pH to form a hemiketal γ-lactone [1]. This pH-dependent equilibrium between the open-chain free acid form and the cyclized lactone form creates a critical analytical consideration: the free acid and lactone forms require separate internal standards for accurate independent quantification . PGD-M-13C3 is the 13C-labeled free acid form, making it the appropriate internal standard for assays that quantify the total PGD-M content after deliberate acid-catalyzed lactonization (as in the Morrow method) or that stabilize the acid form under neutral-to-basic conditions [1]. By contrast, tetranor-PGDM-d6 and tetranor-PGDM lactone-d6 are deuterated standards that are respectively targeted to the acid and lactone forms—but both carry the deuterium-associated chromatographic shift and exchange liabilities . The formation of tetranor-PGDM lactone in biological samples has not been fully evaluated, further underscoring the importance of form-specific internal standard selection .

Lactone-acid equilibrium PGD-M cyclization Form-specific quantification Bioanalytical method design

Clinical Utility Benchmarking: PGD-M Demonstrates Superior Diagnostic Sensitivity to Nτ-Methylhistamine in Mastocytosis — Justifying Investment in High-Quality Internal Standards

The clinical value of the PGD-M biomarker directly establishes the procurement rationale for high-quality internal standards such as PGD-M-13C3. Morrow et al. (1995) demonstrated that quantification of urinary PGD-M excretion is a more sensitive biochemical diagnostic indicator of mastocytosis than quantification of Nτ-methylhistamine, the previously established marker [1]. In patients with systemic mast cell activation disorders, circulating PGD-M levels are markedly elevated, and urinary PGD-M can reach values exceeding 32.8 ng/mg creatinine—more than 20-fold above the normal mean of 1.08 ng/mg creatinine [2][3]. In aspirin-intolerant asthma, urinary tetranor-PGDM levels are significantly elevated, and the biomarker tracks both disease exacerbation and pharmacological intervention responses [4]. Given that clinical decisions may hinge on quantitative PGD-M measurements, the use of a 13C3-labeled internal standard that maximizes accuracy through exact co-elution and permanent label stability is warranted over deuterated alternatives with known chromatographic and exchange limitations [5].

Mastocytosis diagnosis PGD-M clinical sensitivity Biomarker comparison Translational diagnostics

High-Impact Application Scenarios for PGD-M-13C3 in Translational Research and Clinical Bioanalysis


Clinical Cohort Studies Quantifying Urinary PGD-M as a Mast Cell Activation Biomarker in Mastocytosis and Allergic Disease

PGD-M-13C3 is ideally deployed as the stable isotope dilution internal standard in LC-MS/MS assays measuring urinary tetranor-PGDM in clinical cohort studies of mastocytosis, aspirin-intolerant asthma, food allergy, and anaphylaxis. In these applications, the exact co-elution of the 13C3-labeled IS with endogenous PGD-M minimizes sample-to-sample matrix effect variability, which is critical when analyzing urine from diverse patient populations with widely differing creatinine concentrations, pH, and dietary backgrounds. The established clinical sensitivity of PGD-M—detecting >20-fold elevations above normal mean in mastocytosis patients [1]—demands an internal standard capable of maintaining accuracy across a dynamic range spanning 0.2 to >40 ng/mL [2].

Pharmacodynamic Biomarker Studies of COX-1/COX-2 Inhibitor Effects on PGD2 Biosynthesis In Vivo

Song et al. (2008) demonstrated that urinary tetranor-PGDM is suppressed by COX-1 inhibition and dual COX-1/COX-2 inhibition, but not by selective COX-2 inhibition alone, establishing PGD-M as a pharmacodynamic biomarker for COX-1 activity in vivo [1]. PGD-M-13C3 enables the precise, longitudinally consistent quantification needed to distinguish modest pharmacodynamic changes (e.g., 30-50% suppression from baseline) from analytical noise. The permanent isotopic stability of 13C labels ensures that internal standard stock solutions remain quantitatively accurate throughout multi-year clinical development programs, eliminating the need for frequent re-standardization that deuterated ISs may require due to H/D back-exchange [2].

High-Throughput Online SPE-LC-MS/MS Workflows for Population-Scale Eicosanoid Profiling

The Zhang et al. (2011) validated online SPE-LC-MS/MS method achieved simultaneous quantification of tetranor-PGDM and tetranor-PGEM with a reportable range of 0.2–40 ng/mL and intra-/inter-assay precision within ±15% CV [1]. Incorporating PGD-M-13C3 as the internal standard in such high-throughput workflows optimizes accuracy by ensuring that the IS co-elutes precisely with the analyte peak even under the rapid gradient conditions characteristic of online SPE methods. For population-scale studies involving thousands of urine samples, the reduction in ion suppression-related flagging and re-analysis translates to substantial operational efficiency gains.

Cross-Species Translational Research: Murine to Human PGD2 Pathway Studies

Tetranor-PGDM is the only endogenous PGD2 metabolite consistently detectable in both mouse urine (8.1 ± 1.3 ng/mg creatinine) and human urine (1.5 ± 0.3 ng/mg creatinine) [1], making it the sole cross-species translational biomarker for PGD2 biosynthesis. PGD-M-13C3 serves as a universal internal standard for both human and murine sample analysis, enabling direct cross-species quantitative comparisons without the need for species-specific calibration. This is particularly valuable in preclinical-to-clinical translational programs investigating PGD2 pathway modulation in inflammatory diseases, where consistent analytical methodology across species is a regulatory expectation [1][2].

Quote Request

Request a Quote for PGD-M-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.